Methyl Acridine-4-carboxylate
Description
Strategies for the Construction of the Acridine-4-carbaldehyde Precursor
A crucial intermediate in the synthesis of this compound is acridine-4-carbaldehyde. The strategic introduction of the formyl group at the 4-position of the acridine ring is a key challenge that has been addressed through various synthetic routes.
Synthesis of Acridine-4-carbaldehyde from Bromomethyl Acridine Intermediates
One effective strategy for the synthesis of acridine-4-carbaldehyde involves the use of 4-(bromomethyl)acridine as a key intermediate. This approach leverages the reactivity of the bromomethyl group for subsequent conversion into the desired aldehyde functionality.
The synthesis of 4-(bromomethyl)acridine can be achieved through a multi-step sequence starting from the Ullmann condensation of ortho-toluidine and 2-bromobenzoic acid. This reaction yields 2-[(2-methylphenyl)amino]benzoic acid, which is then cyclized in the presence of polyphosphoric acid to form 4-methyl-9(10H)-acridinone. Subsequent reduction and aromatization steps lead to the formation of 4-methylacridine, which can then be subjected to radical bromination using a reagent such as N-bromosuccinimide (NBS) to afford 4-(bromomethyl)acridine nih.gov.
Once the 4-(bromomethyl)acridine intermediate is obtained, it can be converted to acridine-4-carbaldehyde through an oxidation reaction. Various oxidizing agents can be employed for this transformation, such as dimethyl sulfoxide (DMSO) in the Kornblum oxidation, or other selective oxidation reagents like hexamethylenetetramine in the Sommelet reaction.
| Step | Reactants | Reagents | Product | Yield (%) |
| 1 | ortho-Toluidine, 2-Bromobenzoic acid | Copper, K2CO3 | 2-[(2-Methylphenyl)amino]benzoic acid | - |
| 2 | 2-[(2-Methylphenyl)amino]benzoic acid | Polyphosphoric acid | 4-Methyl-9(10H)-acridinone | - |
| 3 | 4-Methyl-9(10H)-acridinone | Reduction/Aromatization | 4-Methylacridine | - |
| 4 | 4-Methylacridine | N-Bromosuccinimide (NBS) | 4-(Bromomethyl)acridine | - |
| 5 | 4-(Bromomethyl)acridine | Oxidation (e.g., DMSO) | Acridine-4-carbaldehyde | - |
Alternative Synthetic Routes to Acridine-4-carbaldehyde
Beyond the bromomethyl intermediate pathway, alternative methods for the synthesis of acridine-4-carbaldehyde have been explored. These routes often involve the construction of the acridine ring system with the aldehyde or a precursor group already in place.
One such approach could involve a Friedländer annulation, a classic method for quinoline and, by extension, acridine synthesis. This would entail the condensation of an appropriately substituted o-aminobenzaldehyde derivative with a suitable cyclic ketone. However, the availability of the required starting materials can be a limitation.
Another strategy could be the direct formylation of the acridine scaffold. While direct electrophilic substitution on acridine is often challenging and can lead to a mixture of products, specific activating groups on the ring might direct formylation to the desired position. For instance, a pre-existing electron-donating group could facilitate regioselective formylation at the C4 position.
Direct Esterification and Oxidation Pathways to this compound
With acridine-4-carbaldehyde in hand, the subsequent conversion to this compound can be achieved through direct esterification or, more commonly, through oxidative esterification.
Oxidative Esterification of Acridine-4-carbaldehyde
Oxidative esterification is a powerful one-pot method for the direct conversion of an aldehyde to an ester. This process involves the simultaneous oxidation of the aldehyde to a carboxylic acid and its subsequent esterification with an alcohol. For the synthesis of this compound, acridine-4-carbaldehyde is treated with an oxidizing agent in the presence of methanol (B129727).
A variety of reagents can be employed for this transformation. A common system involves the use of an oxidant like manganese dioxide (MnO2) or potassium permanganate (KMnO4) in a methanolic solution. The reaction proceeds through the in-situ formation of the corresponding carboxylic acid, which is then immediately esterified under the reaction conditions. Another effective reagent for this purpose is Oxone (2KHSO5·KHSO4·K2SO4), which is known to oxidize aldehydes to carboxylic acids, and in the presence of an alcohol, can lead to the formation of the corresponding ester researchgate.net.
| Aldehyde | Oxidant | Alcohol | Product |
| Acridine-4-carbaldehyde | MnO2 | Methanol | This compound |
| Acridine-4-carbaldehyde | Oxone | Methanol | This compound |
Considerations of Reaction Conditions and Yield Optimization
The efficiency of the oxidative esterification of acridine-4-carbaldehyde is highly dependent on the reaction conditions. Several factors must be carefully controlled to maximize the yield of this compound and minimize the formation of byproducts.
Choice of Oxidant: The selection of the oxidizing agent is critical. The oxidant should be strong enough to convert the aldehyde to the carboxylic acid but not so harsh as to cause degradation of the acridine ring system. The stoichiometry of the oxidant must also be carefully controlled.
Solvent and Temperature: Methanol typically serves as both the solvent and the esterifying agent. The reaction temperature can influence the rate of both the oxidation and esterification steps. Optimization of the temperature is necessary to ensure a smooth and efficient conversion.
Catalyst: In some cases, the addition of a catalyst can enhance the reaction rate and selectivity. For instance, Lewis acids or Brønsted acids can catalyze the esterification step.
Work-up Procedure: The isolation and purification of the final product are crucial for obtaining a high-purity sample. The work-up procedure typically involves quenching the excess oxidant, extracting the product into an organic solvent, and purifying it by chromatography or recrystallization.
By carefully optimizing these parameters, the yield of this compound from acridine-4-carbaldehyde can be significantly improved.
Synthesis of Key 9-Oxo-9,10-dihydroacridine-4-carboxylate Intermediates
An alternative and widely utilized route to acridine derivatives involves the synthesis of 9-oxo-9,10-dihydroacridine-4-carboxylate intermediates, also known as acridone-4-carboxylates. These compounds can be subsequently converted to the desired acridine-4-carboxylate.
The synthesis of methyl 9-oxo-9,10-dihydroacridine-4-carboxylate can be achieved through the cyclization of N-(2-carboxyphenyl)anthranilic acid derivatives. A common method involves heating 2,2'-iminodibenzoic acid with phosphorus oxychloride, followed by the addition of methanol. This one-pot reaction leads to the formation of the desired methyl 9-oxo-9,10-dihydroacridine-4-carboxylate in good yield.
| Reactant | Reagents | Product | Yield (%) |
| 2,2'-Iminodibenzoic acid | 1. POCl3, 2. Methanol | Methyl 9-oxo-9,10-dihydroacridine-4-carboxylate | - |
The resulting 9-oxo intermediate can then be subjected to a two-step process of reduction and aromatization to yield the final this compound. The reduction of the carbonyl group at the 9-position can be achieved using various reducing agents, followed by an oxidation step to restore the aromaticity of the acridine ring system.
Jourdan-Ullmann Reaction for 9-Oxo-9,10-dihydroacridine-4-carboxylic Acids and Esters
The Jourdan-Ullmann reaction is a cornerstone in the synthesis of N-aryl compounds and has been effectively applied to the preparation of 9-oxo-9,10-dihydroacridine-4-carboxylic acids. This reaction typically involves the copper-catalyzed coupling of an anthranilic acid derivative with an o-halobenzoic acid or its corresponding ester. The resulting N-(2-carboxyphenyl)anthranilic acid intermediate then undergoes an intramolecular cyclization to form the tricyclic acridone (B373769) core.
A modified Ullmann-Goldberg reaction has been utilized, starting with the reaction of o-chlorobenzoic acid and anthranilic acid in the presence of copper as a catalyst and copper oxide as a co-catalyst to yield N-(2-carboxyphenyl)anthranilic acid google.com. This intermediate is then cyclized using concentrated sulfuric acid to produce 9-oxoacridan-4-carboxylic acid google.com. While the direct synthesis of this compound via a Jourdan-Ullmann reaction is not extensively detailed in the provided results, the synthesis of the precursor carboxylic acid is a well-established step. The subsequent conversion to the methyl ester can be achieved through standard esterification procedures.
Cyclization Reactions in the Formation of Acridone-4-carboxylates
The critical step in the synthesis of the acridone framework is the intramolecular cyclization of an N-phenylanthranilic acid derivative. This transformation can be promoted by various reagents, including strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA), and more recently, by transition metal catalysis.
One notable advancement is the use of an iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. This method employs a cooperative catalytic system of Fe(OTf)₂ and dichloromethyl methyl ether (DCME) under mild, ligand-free conditions. This approach offers high regioselectivity and provides functionalized acridones in very good to excellent yields nih.gov. The reaction demonstrates a broad substrate scope, tolerating various functional groups on both aromatic rings of the N-phenylanthranilic acid precursor.
Below is a table summarizing the results of the iron-catalyzed intramolecular acylation for the synthesis of various acridone derivatives from their corresponding N-phenylanthranilic acid precursors nih.gov.
| Entry | Substrate (N-phenylanthranilic acid derivative) | Product (Acridone derivative) | Yield (%) |
| 1 | 2-((4-methoxyphenyl)amino)benzoic acid | 2-methoxy-10H-acridin-9(10H)-one | 95 |
| 2 | 2-((4-chlorophenyl)amino)benzoic acid | 2-chloro-10H-acridin-9(10H)-one | 92 |
| 3 | 2-((4-(trifluoromethyl)phenyl)amino)benzoic acid | 2-(trifluoromethyl)-10H-acridin-9(10H)-one | 88 |
| 4 | 2-((3-methoxyphenyl)amino)benzoic acid | 3-methoxy-10H-acridin-9(10H)-one | 93 |
| 5 | 2-((3-chlorophenyl)amino)benzoic acid | 3-chloro-10H-acridin-9(10H)-one | 90 |
| 6 | 5-chloro-2-(phenylamino)benzoic acid | 4-chloro-10H-acridin-9(10H)-one | 85 |
| 7 | 4-chloro-2-(phenylamino)benzoic acid | 3-chloro-10H-acridin-9(10H)-one | 87 |
| 8 | 5-methyl-2-(phenylamino)benzoic acid | 4-methyl-10H-acridin-9(10H)-one | 91 |
| 9 | 4-methyl-2-(phenylamino)benzoic acid | 3-methyl-10H-acridin-9(10H)-one | 94 |
Chemo- and Regioselective Synthesis of this compound Isomers and Analogs
The development of synthetic routes that allow for the precise control of substituent placement on the acridine core is crucial for structure-activity relationship studies and the creation of novel functional molecules. Research in this area focuses on the chemo- and regioselective functionalization of acridine precursors or the use of specifically substituted starting materials in the primary synthetic sequence.
For instance, the synthesis of substituted bis(acridine-4-carboxamides) has been achieved by preparing the corresponding substituted acridine-4-carboxylic acids nih.gov. This implies that the regioselectivity is controlled at the stage of the precursor synthesis. Analogs with small substituents, such as methyl or chloro groups, at the 5-position of the acridine ring have shown superior properties in certain biological assays nih.gov. The synthesis of these analogs would require the use of appropriately substituted anthranilic acids or benzoic acid derivatives in the initial Jourdan-Ullmann condensation.
Furthermore, the synthesis of various acridine derivatives, including those with functional groups at different positions, highlights the possibility of creating a diverse library of this compound analogs google.com. The choice of synthetic strategy, whether it be a linear synthesis building the molecule step-by-step with pre-functionalized precursors or a convergent approach combining complex fragments, will dictate the achievable level of chemo- and regioselectivity. The functionalization of the acridine ring itself can be challenging due to the influence of the existing substituents on the reactivity of different positions. Therefore, the strategic introduction of substituents at an early stage of the synthesis is often the preferred approach for achieving specific substitution patterns in the final this compound analogs.
Ester Hydrolysis and Transesterification Pathways
The ester group of this compound can undergo hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol with the addition of water. chemguide.co.uklibretexts.org This process can be catalyzed by either dilute acids or alkalis. chemguide.co.uksavemyexams.com Acid-catalyzed hydrolysis is a reversible reaction, and to achieve a high degree of conversion, an excess of water is typically used. chemguide.co.uk In this process, the ester is heated under reflux with a dilute acid like hydrochloric or sulfuric acid. chemguide.co.uk
Alkaline hydrolysis, also known as saponification, is generally preferred as it is an irreversible reaction that goes to completion. chemguide.co.uksavemyexams.com This method involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk The immediate products are the salt of the carboxylic acid and the corresponding alcohol. libretexts.org For instance, the alkaline hydrolysis of this compound would yield sodium acridine-4-carboxylate and methanol. To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified with a strong acid. savemyexams.com
Transesterification is another key reaction pathway for this compound, where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the alcohol reactant is often used as the solvent to drive the equilibrium towards the desired product. masterorganicchemistry.com For base-catalyzed transesterification, an alkoxide is used as the nucleophile, which attacks the carbonyl carbon of the ester, leading to the substitution of the original alkoxy group. masterorganicchemistry.com For example, the transesterification of butyl esters of acridone carboxylic acids has been achieved using 5-(2-hydroxyethyl)-4-methylthiazole in the presence of sodium methoxide as a catalyst. rsc.org
Table 1: Comparison of Hydrolysis and Transesterification of Esters
| Feature | Acid-Catalyzed Hydrolysis | Alkaline Hydrolysis (Saponification) | Transesterification |
| Catalyst | Dilute Acid (e.g., HCl, H₂SO₄) chemguide.co.uk | Dilute Alkali (e.g., NaOH) chemguide.co.uk | Acid or Base masterorganicchemistry.com |
| Reversibility | Reversible chemguide.co.uk | Irreversible savemyexams.com | Reversible (typically driven to completion by excess reactant) masterorganicchemistry.com |
| Products | Carboxylic Acid + Alcohol libretexts.org | Carboxylate Salt + Alcohol libretexts.org | New Ester + New Alcohol masterorganicchemistry.com |
| Conditions | Heat under reflux chemguide.co.uk | Heat under reflux chemguide.co.uk | Varies (e.g., reflux) rsc.orgarkat-usa.org |
Transformation of the Ester Moiety to Amides and Hydrazides
The ester functionality of this compound serves as a versatile precursor for the synthesis of other important derivatives, notably amides and hydrazides. These transformations involve the nucleophilic acyl substitution of the methoxy group.
Acridine-4-carbohydrazide can be synthesized from this compound by reacting it with hydrazine (B178648) hydrate. mdpi.comjjtu.ac.in This reaction is typically carried out in a solvent such as ethanol and heated to reflux until the starting ester is consumed. mdpi.com The desired acridine-4-carbohydrazide is then isolated, with reported yields around 75%. mdpi.com
Reaction Scheme: this compound + Hydrazine Hydrate → Acridine-4-carbohydrazide + Methanol
This straightforward conversion provides a key intermediate for the synthesis of more complex molecules, such as N-acylhydrazone derivatives. mdpi.com
The conversion of this compound to acridine-4-carboxamides is achieved through aminolysis, which involves the reaction of the ester with an amine. This process can be facilitated by activating the carboxylic acid derivative. One method involves the use of imidazolides of the corresponding acridine-4-carboxylic acids, which then react with an amine. capes.gov.brnih.gov For instance, a series of bis(acridine-4-carboxamides) have been prepared by reacting the isolated imidazolides of substituted acridine-4-carboxylic acids with N,N-bis(3-aminopropyl)methylamine. capes.gov.brnih.gov
The direct aminolysis of the ester is also possible, though it may require more forcing conditions. The reactivity of the amine and the ester will influence the reaction conditions needed for a successful transformation. The resulting acridine-4-carboxamides are a class of compounds that have been investigated for their biological activities. capes.gov.brcornell.edu
Electrophilic and Nucleophilic Reactivity at the Acridine Core and Substituents
The acridine ring system is a versatile scaffold that can undergo various modifications. Its reactivity is influenced by the electron-donating or withdrawing properties of its substituents. rsc.org
The nitrogen atom at position 10 of the acridine ring is the primary nucleophilic site of the molecule. rsc.orgthieme-connect.com This makes it susceptible to reactions with electrophiles. N-alkylation, particularly N-methylation, occurs readily with various methylating agents like methyl iodide or dimethyl sulfate, resulting in the formation of N-methylacridinium salts. thieme-connect.com The nitrogen atom also allows the acridine to act as a weak base, readily undergoing protonation in strongly acidic conditions to form acridinium salts. rsc.orgthieme-connect.com This protonation or alkylation at the nitrogen atom can, in turn, influence the reactivity of other positions on the acridine ring, notably increasing the electrophilicity of the C9 position. thieme-connect.com
The acridine ring itself can be functionalized through various reactions. The C9 position is particularly electrophilic due to the para-positioning of the nitrogen atom, making it a prime site for nucleophilic attack. rsc.orgthieme-connect.com This reactivity is exploited in the synthesis of various 9-substituted acridines. researchgate.net
Electrophilic substitution reactions on the acridine ring are also possible, although they can sometimes lead to a mixture of products due to the complex electronic nature of the heterocycle. rsc.org However, the presence of certain substituents can direct electrophilic attack to specific positions. For example, the presence of an amino group at the 3-position enhances the reactivity of the 4-position towards electrophiles. thieme-connect.com This has been utilized in reactions like iodination and hydroxymethylation. thieme-connect.com
Furthermore, the substituents on the acridine ring, such as the carboxylate group in this compound, can be modified. For example, the carboxylic acid group can be converted to an acid chloride, which is a more reactive intermediate for further functionalization. smolecule.com
Table 2: Summary of Reactivity at the Acridine Core
| Position(s) | Type of Reactivity | Common Reactions | Influencing Factors |
| N-10 | Nucleophilic rsc.orgthieme-connect.com | N-alkylation, Protonation rsc.orgthieme-connect.com | Availability of lone pair on nitrogen |
| C-9 | Electrophilic rsc.orgthieme-connect.com | Nucleophilic substitution rsc.orgresearchgate.net | Electron deficiency caused by the pyridinic nitrogen rsc.org |
| C-4, C-5 | Electrophilic Substitution thieme-connect.com | Iodination, Hydroxymethylation thieme-connect.com | Presence of activating groups at adjacent positions thieme-connect.com |
Radical Reaction Pathways Involving Acridine Carboxylates
Acridine derivatives, particularly 9-aryl acridines, have emerged as powerful photocatalysts for the generation of carbon-centered radicals from abundant and readily available carboxylic acids. researchgate.netnih.gov This process circumvents the need for pre-activation of the carboxylic acids into redox-active intermediates. researchgate.net The central mechanism involves a visible-light-promoted, proton-coupled electron transfer (PCET) between the photoexcited acridine catalyst and the carboxylic acid. nih.govnih.govacs.orgrsc.org
The proposed catalytic cycle begins with the formation of a hydrogen-bonded complex between the acridine photocatalyst and the carboxylic acid. researchgate.netacs.org Upon irradiation with visible light (typically 400-450 nm), the excited acridine engages in a PCET event with the acid. acs.orgrsc.org This generates an acridinyl radical (Acr-H•) and a carboxyl radical (RCOO•). The highly unstable carboxyl radical rapidly undergoes decarboxylation to yield a carbon-centered radical (R•) and carbon dioxide. acs.org This alkyl radical is then free to participate in a variety of subsequent bond-forming reactions. nih.gov
A critical challenge in acridine photocatalysis is the regeneration of the ground-state acridine catalyst from the acridinyl radical intermediate. rsc.org To enhance efficiency and facilitate catalyst turnover, dual catalytic systems are often employed. For instance, the use of a co-catalyst like tetrabutylammonium decatungstate (TBADT) can facilitate the regeneration of the acridine catalyst through a hydrogen atom transfer (HAT) mechanism. acs.orgrsc.orgorganic-chemistry.org This dual system has been successfully applied to the C1 homologation of carboxylic acids and the radical addition to azomethines. rsc.orgorganic-chemistry.org Another approach involves coupling acridine photocatalysis with copper catalysis, where the acridinyl radical mediates the redox turnover of the copper catalytic cycle. nih.gov
These radical generation strategies have enabled a diverse range of transformations, including:
Thiolation: The direct conversion of unprotected carboxylic acids to thiols has been achieved using a thionocarbonate reagent that traps the alkyl radical and facilitates catalyst regeneration. nih.govrsc.org Another method utilizes elemental sulfur in a multimodal catalytic process. chemrxiv.org
Conjugate Addition: Alkyl radicals generated from carboxylic acids readily add to Michael acceptors like acrylonitriles, acrylates, and vinyl sulfones. nih.gov
Alkylation: Decarboxylative alkylation of N-tosylhydrazones has been demonstrated, providing access to a range of alkylated products. rsc.org
The versatility of this method is highlighted by its tolerance for a wide array of functional groups and its applicability to primary, secondary, and tertiary carboxylic acids. nih.govnih.gov
Table 1: Examples of Radical Reactions Enabled by Acridine Photocatalysis with Carboxylic Acids
| Reaction Type | Carboxylic Acid Source | Radical Acceptor/Reagent | Co-catalyst/System | Product Type | Ref |
| Thiolation | Various (primary, secondary, tertiary acids) | Thionocarbonate | Acridine photocatalyst | Protected Thiols | nih.govrsc.org |
| C1 Homologation | Various acids | Ethyl glyoxylate N-tosylhydrazone | Acridine/Decatungstate | Homologated Esters | rsc.org |
| Addition to Azomethines | Various acids | Imines (from aldehydes and anilines) | Acridine/Decatungstate | Secondary Amines | acs.orgorganic-chemistry.org |
| Conjugate Addition | Various acids | Acrylonitrile, Benzyl acrylate, Phenyl vinyl sulfone | Acridine/Copper | Nitriles, Esters, Sulfones | nih.gov |
| Decarboxylative Sulfhydrylation | Various acids | Elemental Sulfur, Phenylsilane | Acridine photocatalyst | Thiols | chemrxiv.org |
Cycloaddition Reactions Involving Acridinyl Esters
The acridine scaffold can be incorporated into molecules designed to participate in cycloaddition reactions, leading to the synthesis of complex heterocyclic systems. Acridinyl esters and related derivatives have been utilized as dipolarophiles in [3+2] cycloaddition reactions.
A key example involves the reaction of methyl (2E)-3-(acridin-4-yl)-prop-2-enoate, an α,β-unsaturated ester bearing an acridine moiety at the β-position, with unstable nitrile N-oxides. nih.govmdpi.com These reactions are classified as 1,3-dipolar cycloadditions. The investigation revealed that the electronic nature of the substituents on the nitrile oxide influences the regioselectivity of the cycloaddition. nih.govmdpi.com
The reaction between methyl (2E)-3-(acridin-4-yl)-prop-2-enoate and various benzonitrile N-oxides yields two regioisomeric isoxazoline products. mdpi.com However, the reaction pathway predominantly favors the formation of methyl 5-(acridin-4-yl)-3-aryl-4,5-dihydro-1,2-oxazole-4-carboxylates. mdpi.comresearchgate.net In the case of 4-methoxybenzonitrile oxide, this regioselectivity was reported to be exclusive. mdpi.comresearchgate.net The stereochemistry of the starting dipolarophile is preserved in the cycloadducts, resulting in a trans relationship between the protons at the 4- and 5-positions of the newly formed isoxazoline ring. nih.gov
These isoxazoline-containing acridine derivatives can be further modified. For instance, the basic hydrolysis of the methyl ester group in the cycloadducts leads to the corresponding carboxylic acids with nearly complete conversion. mdpi.com Interestingly, these resulting carboxylic acids were observed to undergo decarboxylation during NMR analysis in CDCl3, leading to the formation of 4,5-disubstituted isoxazolines. mdpi.com
In a different approach, 9-azidoacridine has been used as the 1,3-dipole in cycloaddition reactions with various acetylenes. chempap.org These reactions, often accelerated by microwave irradiation, provide a direct route to substituted 9-(1,2,3-triazol-1-yl)acridines. chempap.org This demonstrates the utility of the acridine core as a component in "click chemistry" reactions for the construction of triazole-linked conjugates.
Table 2: Examples of Cycloaddition Reactions with Acridine Derivatives
| Acridine Derivative | Reaction Type | Reactant | Product | Ref |
| Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate | [3+2] Cycloaddition | Benzonitrile N-oxides | Methyl 5-(acridin-4-yl)-3-aryl-4,5-dihydro-1,2-oxazole-4-carboxylates | nih.govmdpi.com |
| 4-[(1E)-2-Phenylethenyl]acridine | [3+2] Cycloaddition | Benzonitrile N-oxides | 4-[3-(Substituted phenyl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]acridines | mdpi.comresearchgate.net |
| 9-Azidoacridine | [3+2] Cycloaddition | Substituted Acetylenes | 9-(1,2,3-Triazol-1-yl)acridines | chempap.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "this compound". Through the analysis of 1H, 13C, and two-dimensional NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
The 1H NMR spectrum of "this compound" is anticipated to exhibit a series of signals corresponding to the aromatic protons of the acridine core and the methyl ester group. The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the fused rings. The exact chemical shifts and coupling constants are influenced by the substitution pattern on the acridine framework. For instance, in related acridine derivatives, the protons on the acridine ring typically resonate in the downfield region, often between δ 7.0 and 9.0 ppm. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region, typically around δ 3.9-4.0 ppm. The integration of these signals would correspond to the number of protons in each environment.
To illustrate, a hypothetical 1H NMR data table for "this compound" is presented below, based on typical values for acridine derivatives.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 8.2-8.4 | d | 8.0 | 1H |
| H-2 | 7.5-7.7 | t | 7.5 | 1H |
| H-3 | 7.8-8.0 | t | 7.5 | 1H |
| H-5 | 8.1-8.3 | d | 8.5 | 1H |
| H-6 | 7.6-7.8 | t | 7.8 | 1H |
| H-7 | 7.9-8.1 | t | 7.8 | 1H |
| H-8 | 8.3-8.5 | d | 8.2 | 1H |
| H-9 | 9.0-9.2 | s | - | 1H |
| -OCH3 | 3.9-4.1 | s | - | 3H |
This table is illustrative and based on general knowledge of acridine compounds.
The 13C NMR spectrum provides information on the carbon skeleton of "this compound". The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to resonate significantly downfield, typically in the range of δ 165-175 ppm. The carbons of the acridine ring would appear in the aromatic region (δ 120-150 ppm), with quaternary carbons generally showing weaker signals. The methyl carbon of the ester group would be found in the upfield region, usually around δ 50-55 ppm. The specific chemical shifts are sensitive to the electronic environment of each carbon atom.
A representative 13C NMR data table for "this compound" is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 128.0 |
| C-2 | 126.5 |
| C-3 | 130.0 |
| C-4 | 132.0 |
| C-4a | 148.0 |
| C-5 | 129.0 |
| C-6 | 127.0 |
| C-7 | 130.5 |
| C-8 | 125.0 |
| C-8a | 147.5 |
| C-9 | 140.0 |
| C-9a | 126.0 |
| C-10a | 149.0 |
| C=O | 168.0 |
| -OCH3 | 52.5 |
This table is illustrative and based on general knowledge of acridine compounds.
Two-dimensional (2D) NMR techniques are crucial for the definitive structural assignment of complex molecules like "this compound".
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. In the context of "this compound," COSY would be instrumental in tracing the connectivity of the protons within each of the aromatic rings of the acridine core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of protonated carbons in the 13C NMR spectrum by linking them to their attached protons, which are already assigned from the 1H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. For "this compound," HMBC would be vital for assigning the quaternary carbons of the acridine ring system and the carbonyl carbon of the ester group by observing their correlations with nearby protons. For example, a correlation between the methyl protons (-OCH3) and the carbonyl carbon (C=O) would confirm the ester functionality. Similarly, correlations between protons on one ring and carbons on an adjacent ring would help to piece together the entire fused ring structure. Studies on related acridine derivatives have demonstrated the utility of HMBC in assigning the chemical shifts of non-protonated carbons. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For "this compound" (C15H11NO2), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. A study detailing the synthesis of "this compound" mentions the use of HRMS for product identification, highlighting its importance in confirming the successful synthesis of the target compound. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as acridine derivatives. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This method typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, allowing for the clear determination of the molecular weight.
Tandem mass spectrometry (MS/MS) experiments using ESI can provide valuable structural information through collision-induced dissociation (CID) of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For acridine derivatives, the fragmentation pathways can help in distinguishing between isomers. For instance, studies on N-acridin-4-ylbenzylamide have shown that the position of the substituent on the acridine ring significantly influences the fragmentation pattern, with specific losses, such as a water molecule, being indicative of a particular regioisomer. nih.gov The fragmentation of "this compound" would likely involve the loss of the methoxy group (-OCH3) or the entire methoxycarbonyl group (-COOCH3), as well as characteristic cleavages of the acridine ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. In the context of this compound and its derivatives, IR spectra provide key diagnostic peaks that confirm the presence of the acridine core, the ester group, and other substituents.
The IR spectrum of a typical acridine derivative will exhibit a series of characteristic absorption bands. The aromatic C-H stretching vibrations of the acridine ring system are generally observed in the region of 3100-3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ range.
A crucial feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group. This band is typically located in the range of 1730-1715 cm⁻¹. The presence of a strong C=O stretching band, often accompanied by a C-O stretching band between 1320–1260 cm⁻¹, is a clear indicator of the carboxylate moiety. uobabylon.edu.iq For instance, in related acridine-based N-acylhydrazone derivatives, a characteristic intense absorption band for the carbonyl group (ν(C=O)) is observed around 1650 cm⁻¹. nih.gov Similarly, the IR spectrum of methyl acridine-9-carboxylate shows a strong carbonyl peak at 1724 cm⁻¹. rsc.org
Table 1: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium to Strong |
| C=O (Ester) | Stretch | 1730-1715 | Strong |
| C-O (Ester) | Stretch | 1300-1200 | Strong |
| C-H (Methyl) | Bend | ~1450 and ~1375 | Medium |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* transitions. uobabylon.edu.iq The extended π-conjugated system of the acridine core is primarily responsible for the observed spectral features.
Acridine derivatives typically display strong absorption bands in the UV-A (315–400 nm) and UV-B (280–315 nm) regions. nih.gov For example, a series of acridine-based N-acylhydrazone derivatives showed absorption maxima around 400 nm. nih.gov The electronic spectrum of acridine itself in ethanol exhibits characteristic peaks corresponding to the ¹Lₐ and ¹Lₑ bands. The position and intensity of these bands are sensitive to the nature and position of substituents on the acridine ring.
The introduction of a carboxylate group at the 4-position of the acridine nucleus can influence the electronic transitions. The ester group can act as an electron-withdrawing group, which may cause a shift in the absorption maxima. The specific electronic transitions for this compound would involve the promotion of electrons from the π bonding orbitals of the aromatic system to the π* antibonding orbitals. The non-bonding electrons on the nitrogen atom of the acridine ring and the oxygen atoms of the ester group can also participate in n → π* transitions, although these are often less intense and may be obscured by the stronger π → π* absorptions. uobabylon.edu.iq
The solvent environment can also play a significant role in the UV-Vis spectrum, with polar solvents often causing a shift in the wavelength of maximum absorption (λmax) due to differential solvation of the ground and excited states.
Table 2: Typical UV-Visible Absorption Maxima for Acridine Derivatives
| Compound Type | Solvent | λmax (nm) | Transition Type |
| Acridine | Ethanol | 320-380 | π → π |
| Acridine Derivatives | Methanol | ~400 | π → π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.
While the specific crystal structure of this compound is not widely reported, studies on closely related acridine-4-carboxamide derivatives provide significant insights into the likely solid-state packing and intermolecular forces. nih.govnih.gov For instance, the crystal structure of a bis(acridine-4-carboxamide) derivative revealed that the acridine moieties intercalate into DNA duplexes, with the carboxamide side chain playing a crucial role in hydrogen bonding interactions. nih.govnih.gov
In a crystalline lattice of this compound, it is anticipated that the planar acridine rings would stack on top of each other through π–π stacking interactions. These interactions are a common feature in the solid-state structures of polycyclic aromatic compounds and contribute significantly to the stability of the crystal packing.
Fluorescence Properties of Acridine-4-carboxylate Derivatives
The fluorescence of acridine-4-carboxylate derivatives is characterized by their emission and excitation spectra, quantum yields, and fluorescence lifetimes. These parameters are fundamental to understanding their behavior in the excited state.
The absorption and emission spectra of acridine-4-carboxylate derivatives are primarily dictated by the π-π* transitions within the acridine chromophore. The maximum absorption wavelength for acridinyl methyl ester derivatives is typically observed around 360 nm, a characteristic that is largely unaffected by the specific amino acid residue attached to the ester. scispace.com Derivatives of 5-methylacridine-4-carboxylic (B1253512) acid show multiple absorption bands, with maxima recorded at 249, 343, 359, and 385 nm. mdpi.com
Upon excitation, these compounds exhibit distinct fluorescence emission. For instance, a 5-methylacridine-4-carboxamide derivative excited at 385 nm shows an emission maximum at 433 nm. mdpi.com A series of acridinyl methyl esters displayed emission maxima in the range of 411–435 nm. scispace.com These emissions, typically in the blue region of the spectrum, are accompanied by moderate Stokes' shifts, which is the difference between the absorption and emission maxima. scispace.com For example, studies on acridinyl methyl esters reported Stokes' shifts between 50 and 75 nm. scispace.com
The following table summarizes the reported spectral properties for some acridine-4-carboxylate derivatives.
| Compound/Derivative Class | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Source(s) |
| 5-Methylacridine-4-carboxamide derivative | 385 | 433 | mdpi.com |
| Acridinyl methyl ester derivatives | ~360 (Absorption) | 411 - 435 | scispace.com |
| Acridine-9-carboxamide derivatives | 252 | 435 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time a molecule spends in the excited state, are crucial photophysical parameters. For acridine derivatives, these values are highly sensitive to the molecular structure and the surrounding environment. iitkgp.ac.inclockss.org
Studies on acridinyl methyl esters designed as photoactive precursors reported moderate fluorescence quantum yields, ranging from 0.11 to 0.15 when measured in a methanol-HEPES buffer solution. scispace.com In comparison, research on 9-(methoxycarbonyl)acridine (9-MCA), a positional isomer of this compound, provides insight into how the ester group influences these properties. The quantum yield for 9-MCA was found to vary significantly with the solvent, from 0.019 in cyclohexane to 0.44 in acetonitrile. iitkgp.ac.in
Fluorescence lifetimes for acridine derivatives are typically in the nanosecond range. clockss.org For 9-MCA, lifetimes were measured to be as high as 14.5 ns in acetonitrile. iitkgp.ac.in The fluorescence emission of acridine derivatives is often reported to decay monoexponentially, although interactions with other molecules, such as DNA, can introduce more complex, multi-exponential decay kinetics. scispace.comcapes.gov.br
The table below presents quantum yield and lifetime data for relevant acridine esters.
| Compound | Solvent | Quantum Yield (Φf) | Lifetime (τf, ns) | Source(s) |
| Acridinyl methyl esters | Methanol-HEPES buffer | 0.11 - 0.15 | Not Specified | scispace.com |
| 9-(methoxycarbonyl)acridine | Cyclohexane | 0.019 | 1.8 | iitkgp.ac.in |
| 9-(methoxycarbonyl)acridine | Diethyl ether | 0.052 | 4.3 | iitkgp.ac.in |
| 9-(methoxycarbonyl)acridine | Acetonitrile | 0.44 | 14.5 | iitkgp.ac.in |
| 9-(methoxycarbonyl)acridine | Water | 0.08 | 11.2 | iitkgp.ac.in |
This table is interactive. Click on the headers to sort the data.
Luminescence Characteristics in Various Media
The luminescence of acridine-4-carboxylate and its derivatives is strongly influenced by the properties of the surrounding medium, such as solvent polarity and the presence of biomacromolecules. researchgate.net The fluorescence properties of many nitrogen heterocycles are known to be dependent on solvent polarity. researchgate.net For 9-(methoxycarbonyl)acridine, both the fluorescence quantum yield and lifetime increase significantly as the solvent's hydrogen-bonding capacity and polarity increase, with values peaking in acetonitrile. iitkgp.ac.inacs.org This solvatochromic behavior, where the emission wavelength shifts with solvent polarity, is a common feature. researchgate.net
The interaction with biological macromolecules like DNA also profoundly alters the fluorescence characteristics. When acridine derivatives intercalate into DNA, their fluorescence may be either quenched or enhanced, depending on the specific derivative and the DNA base pair composition. capes.gov.br Interaction with guanine bases typically leads to fluorescence quenching, while the hydrophobic environment provided by A·T base pairs can enhance fluorescence. capes.gov.br This interaction can also lead to heterogeneous fluorescence decay, with multiple lifetime components corresponding to different binding modes (e.g., semi-intercalated vs. fully intercalated). capes.gov.br For some acridine-4-carboxamide derivatives, binding to double-stranded DNA results in a reduction of fluorescence intensity. oup.com Furthermore, the presence of specific metal ions can act as an "off-on" switch for fluorescence in certain acridine-based chemosensors, where complexation with an ion like Cd2+ leads to a significant enhancement of emission. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl acridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11-9-10-5-2-3-8-13(10)16-14(11)12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFITRVWCNEJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453921 | |
| Record name | Methyl Acridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188054-45-7 | |
| Record name | Methyl Acridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Methyl Acridine 4 Carboxylate Reactions and Derivatization
NMR Spectroscopy
1H NMR and 13C NMR spectroscopy are fundamental tools for the structural elucidation of Methyl Acridine-4-carboxylate. In the 1H NMR spectrum, the aromatic protons of the acridine (B1665455) ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The methyl protons of the ester group would be expected to show a singlet further upfield. For a derivative, 5-methylacridine-4-carboxylic (B1253512) acid, the following 1H NMR signals were reported in CDCl3: δ 8.99 (dd, 1H), 8.87 (s, 1H), 8.15 (dd, 1H), 7.90 (d, 1H), 7.65 (dd, 1H), 7.50 (dd, 1H), and the methyl group at 2.96 (s, 3H). mdpi.com
The 13C NMR spectrum would show signals corresponding to the carbon atoms of the acridine core and the carbonyl and methyl carbons of the ester group. For a related derivative, methyl 9-oxo-9,10-dihydroacridine-4-carboxylate, the 13C NMR in CDCl3 showed peaks at δ 177.74, 168.34, 141.66, 139.98, 136.43, 133.88, 133.87, 127.00, 122.34, 122.29, 121.47, 119.78, 117.48, 113.46, and 52.43. nih.govoup.com
IR Spectroscopy
Infrared (IR) spectroscopy is useful for identifying the characteristic functional groups in this compound. The spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1700-1750 cm-1. For instance, in a derivative, methyl 9-[(6-azidohexyl)amino]acridine-4-carboxylate, the C=O stretch was observed at 1687 cm-1. nih.govoup.com Other characteristic bands would include C-O stretching vibrations of the ester, and C=C and C=N stretching vibrations of the acridine ring system in the 1400-1650 cm-1 region. Aromatic C-H stretching vibrations would appear above 3000 cm-1. nih.govoup.com
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by intense absorptions in the ultraviolet and visible regions, arising from π-π* electronic transitions within the conjugated acridine system. researchgate.net The spectra of acridine derivatives typically show multiple absorption bands. For a related compound, a derivative of 5-methylacridine-4-carboxylic acid, UV absorption maxima (λmax) were observed at 249, 343, 359, and 385 nm. mdpi.com The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the acridine ring.
Intermolecular Interactions
The non-covalent interactions involving the acridine-4-carboxylate scaffold are crucial in determining its solid-state architecture and its recognition properties in solution.
The planar and electron-deficient nature of the acridine (B1665455) ring system makes it highly susceptible to π-π stacking interactions. rsc.orgresearchgate.net These interactions are a dominant force in the packing of acridine derivatives in the solid state, often leading to the formation of columnar or herringbone structures. uni-muenchen.de The distance between the stacked rings is typically in the range of 3.3 to 3.7 Å. uni-muenchen.denih.gov
Self Assembly
The ability of acridine (B1665455) derivatives to self-assemble into well-defined supramolecular structures is a topic of considerable interest, driven by the potential applications of these assemblies in materials science and nanotechnology.
The self-assembly of acridines is primarily governed by a combination of π-π stacking, hydrogen bonding (in appropriately functionalized derivatives), and solvophobic effects. illinois.edu In the solid state, these interactions can lead to the formation of one-dimensional arrays or more complex three-dimensional networks. uni-muenchen.de For instance, the crystal structure of some acridine-appended foldamers reveals the formation of discrete dimers through acridine-acridine stacking. nih.gov
In solution, acridine derivatives can also form aggregates. For example, studies on acridine orange, a related dye, have shown its tendency to form H-aggregates at interfaces, driven by the self-assembly of the acridine headgroups. The introduction of long alkyl chains can promote the formation of organized monolayers and other supramolecular structures. While specific studies on the self-assembly of Methyl Acridine-4-carboxylate are scarce, it is reasonable to infer that its planar aromatic core would predispose it to aggregation in solution, particularly in less polar solvents where solvophobic forces would favor π-π stacking.
Biological and Biochemical Aspects
Intermolecular Interactions and Recognition Phenomena in Acridine-4-carboxylate Chemistry
Acridine derivatives have a long history as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govfrontiersin.orgrsc.org
The inhibitory activity of acridines is attributed to the ability of the planar tricyclic ring system to interact with the active site of the enzyme. Molecular docking studies have shown that the acridine moiety can bind within the gorge of the AChE active site, interacting with key amino acid residues through π-π stacking and hydrophobic interactions. nih.gov
The potency and selectivity of acridine-based inhibitors can be modulated by the nature and position of substituents on the acridine ring. For example, the introduction of different side chains at the 9-position of the acridine core has been shown to significantly impact the inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Some 9-substituted acridine derivatives have shown potent, nanomolar inhibition of these enzymes. nih.gov Furthermore, hybrid molecules combining the acridine scaffold with other pharmacophores, such as coumarin, have been synthesized and evaluated as AChE inhibitors, with some derivatives exhibiting significant inhibitory activity. nih.govsunderland.ac.uk While specific data on the acetylcholinesterase inhibitory activity of Methyl Acridine-4-carboxylate is not available, the general activity of the acridine class suggests that it could serve as a scaffold for the design of new enzyme inhibitors.
Computational Chemistry and Theoretical Studies on Methyl Acridine 4 Carboxylate Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of acridine (B1665455) systems. These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity indices.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy level is associated with the ability of a molecule to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.
For acridine derivatives, DFT calculations have shown that the nature and position of substituents significantly influence the HOMO-LUMO energies and the resulting energy gap. For instance, a DFT study on dihydroacridine derivatives bearing ester groups revealed that the introduction of an electron-withdrawing ester group leads to a red-shift in the absorption wavelength and a smaller energy gap compared to the unsubstituted parent compound, indicating increased intramolecular charge transfer (CT) character. rsc.org A computational analysis of various acridine derivatives, including acridine-2-carboxylic acid (ACA), showed HOMO energy values around -5.677 eV and a HOMO-LUMO gap of 2.317 eV, suggesting its potential for chemical reactivity. pcbiochemres.com
In a study on 9-chloro-1-methylacridine-4-carboxylic acid (CMAC), a closely related structure, DFT calculations were used to analyze the frontier molecular orbitals (FMOs). tandfonline.com These calculations are crucial for predicting the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for intermolecular interactions. These maps illustrate the electrostatic potential on the electron density surface, with red regions (negative potential) indicating electron-rich areas prone to electrophilic attack and blue regions (positive potential) indicating electron-poor areas susceptible to nucleophilic attack. For acridine derivatives, MEP studies help identify the reactive sites, such as the lone pair of the heterocyclic nitrogen atom, which is a primary site for protonation and hydrogen bonding. tandfonline.comresearchgate.net
Global Chemical Reactivity Descriptors: DFT calculations allow for the determination of several global reactivity descriptors that quantify the chemical behavior of a molecule. tandfonline.com These descriptors provide a quantitative measure of stability and reactivity.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |
Table 1: Global Reactivity Descriptors from Conceptual DFT.
Studies on various acridine derivatives have used these descriptors to compare their reactivity. For example, in a comparative study of acridine derivatives as corrosion inhibitors, acridine-2-carboxylic acid (ACA) showed a high electron affinity (3.360 eV) and electronegativity, suggesting it is an effective electron acceptor and a potent inhibitor. pcbiochemres.com Such analyses for methyl acridine-4-carboxylate would be invaluable in predicting its reactivity in various chemical and biological environments.
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interactions between small molecules, like acridine derivatives, and biological macromolecules, such as proteins and DNA. nih.gov
Acridine derivatives are well-known DNA intercalators, and their planar tricyclic system allows them to insert between the base pairs of the DNA double helix. rsc.org Molecular docking studies on various acridine-4-carboxamides and related compounds have been performed to elucidate their binding modes with DNA and protein targets like topoisomerases and kinases. nih.govrsc.orgresearchgate.net
For example, docking simulations of novel 3,9-disubstituted acridines with human Topoisomerase I (Topo I) revealed that the acridine core is positioned within the intercalation cavity. nih.gov The simulations predicted electrostatic interactions between the substituent groups and key amino acid residues, such as ASP533, and highlighted the importance of specific residues like ARG364 in orienting the acridine core. nih.gov Similarly, a study on 9-chloro-1-methylacridine-4-carboxylic acid (CMAC) involved docking with DNA polymerase epsilon, revealing significant interactions between the ligand and the active site of the receptor. tandfonline.com
Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic stability of the ligand-receptor complex over time. rsc.org MD simulations on acridine-protein complexes have been used to assess the stability of binding poses and to observe conformational changes in both the ligand and the protein. rsc.orgnih.gov For instance, MD simulations of acridine derivatives bound to the Leishmania pteridine (B1203161) reductase (PTR1) active site showed that several compounds formed stable complexes with high binding free energies, suggesting they could act as potent inhibitors.
While no specific docking or MD studies have been published for this compound itself, the extensive research on acridine-4-carboxamides provides a strong predictive framework. It is expected that this compound would also intercalate into DNA, with the ester group at the 4-position influencing the binding affinity and specificity through interactions in the DNA grooves or with associated enzymes.
Structure-Activity Relationship (SAR) Studies based on Computational Models
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational models are integral to modern SAR, allowing for the identification of key structural features (pharmacophores) responsible for the desired biological effect and for the prediction of the activity of new compounds. zuj.edu.jo
For acridine derivatives, numerous SAR studies have been conducted to optimize their anticancer, antimicrobial, and enzyme inhibitory activities. rsc.orgceon.rs These studies have highlighted several key structural aspects:
The Planar Acridine Core: The tricyclic planar structure is fundamental for DNA intercalation, a primary mechanism of action for many acridine-based drugs. rsc.orgnih.gov
Substituents at the 9-position: The nature of the substituent at the 9-position significantly modulates biological activity. For example, 9-aminoacridine (B1665356) derivatives often exhibit potent biological effects. nih.govceon.rs
Side Chains at the 4-position: The carboxamide or carboxylate group at the 4-position and the attached side chain are crucial for interacting with enzymes and influencing properties like water solubility and cell permeability. SAR studies on acridine-4-carboxamides have shown that the length and basicity of the side chain dramatically affect cytotoxicity and topoisomerase inhibition.
A review of acridinylamino acids and their methyl esters noted that there were no significant differences in cytotoxicity between the free acids and the corresponding esters in some cases, suggesting that the ester may act as a prodrug or that the terminal group has a minimal impact on the specific activity being measured. ceon.rs In another study on platinum-acridine hybrids, the addition of a methyl ester group to the acridine moiety did not negatively affect cytotoxicity in most cell lines, and in some cases, it was even beneficial. nih.gov
Computational SAR, often employing techniques like Quantitative Structure-Activity Relationship (QSAR), uses calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) to build predictive models. Although a specific computational SAR model for this compound has not been reported, the principles derived from related acridine series are applicable. The ester group in this compound would be expected to influence properties like lipophilicity and hydrogen bonding capacity, which in turn would affect its pharmacokinetic profile and target interactions.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are increasingly used to predict and interpret spectroscopic data, such as NMR, IR, and UV-Vis spectra. These predictions can aid in structure elucidation and in understanding the electronic transitions of molecules.
NMR Spectroscopy: DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can predict 1H and 13C NMR chemical shifts with a high degree of accuracy. weizmann.ac.il These predictions are invaluable for assigning complex spectra and confirming molecular structures. While experimental NMR data for this compound derivatives exist, specific computational NMR prediction studies for this exact molecule are not prominent in the literature. However, benchmarks show that modern computational workflows, often combining conformational searches with DFT calculations, can achieve mean absolute errors as low as 0.14 ppm for 1H and 1.21 ppm for 13C chemical shifts. frontiersin.org Such methods could be readily applied to this compound to provide a theoretical spectrum that would aid in its characterization.
UV-Vis and Fluorescence Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. rsc.org Computational studies on acridine derivatives have successfully correlated TD-DFT results with experimental spectra. For example, a study on dihydroacridine derivatives with ester substitutions used TD-DFT to show that the introduction of the ester group causes a red-shift in the absorption maxima, which was consistent with experimental observations. rsc.org
Fluorescence properties can also be investigated computationally. A study on 9-acridinecarboxylic acid and its methyl ester (an isomer of the title compound) used semiempirical AM1 calculations to investigate the geometries in the ground and excited states. acs.org The results suggested that while the carboxylic acid group becomes more coplanar with the acridine ring upon excitation, significant charge transfer from the ring to the substituent does not occur, explaining the absence of a large Stokes-shifted fluorescence band that is observed in similar anthracene (B1667546) compounds. acs.org These findings provide a basis for predicting the photophysical behavior of this compound.
Vibrational Spectroscopy (IR): DFT calculations can also simulate vibrational spectra (Infrared and Raman). In a study of 9-chloro-1-methylacridine-4-carboxylic acid, theoretical IR vibrational wavenumbers were calculated and compared with experimental data to aid in the assignment of vibrational modes. tandfonline.com
| Compound | Method | Predicted Property | Finding |
| Dihydroacridine-ester derivatives rsc.org | DFT/TD-DFT | HOMO-LUMO Gap, UV-vis Spectra | Ester group lowers the energy gap and causes a red-shift in absorption. |
| 9-Acridinecarboxylic acid methyl ester acs.org | AM1 | Excited State Geometry, Charge Transfer | Carboxylic group becomes more planar in the excited state, but with no significant charge transfer. |
| 9-Chloro-1-methylacridine-4-carboxylic acid tandfonline.com | DFT | IR Spectrum | Theoretical wavenumbers were compared with experimental data for vibrational mode assignment. |
Table 2: Examples of Computationally Predicted Spectroscopic Properties for Related Acridine Derivatives.
Strategic Applications of Methyl Acridine 4 Carboxylate and Its Derivatives in Chemical Research
Design and Synthesis of Fluorescent Probes for Biological Systems
The rigid, planar, and extensively conjugated π-system of the acridine (B1665455) ring endows it with intrinsic fluorescence, making it an excellent fluorophore. nih.gov The methyl acridine-4-carboxylate framework serves as a foundational building block for a diverse array of fluorescent probes. The ester functionality at the 4-position provides a convenient chemical handle for synthetic modification, allowing for the attachment of various recognition moieties that can selectively interact with specific analytes. This interaction triggers a measurable change in the fluorescence properties of the acridine core—such as intensity (quenching or enhancement) or emission wavelength—enabling the detection and quantification of the target species. bath.ac.uk These probes are designed to operate within complex biological environments, providing high sensitivity and spatiotemporal resolution for imaging and sensing applications. nih.gov
The general design strategy for such probes involves coupling the this compound core, or its corresponding carboxylic acid, with a receptor unit tailored for a specific biological target. bath.ac.uk For instance, the synthesis of probes for nitric oxide (NO) has been achieved using an acridone (B373769) scaffold, a close structural analog. In one study, a 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone was designed to react with NO in aqueous media, leading to the formation of a triazole derivative with a five-fold increase in fluorescence intensity. researchgate.netnih.gov This highlights how the acridine framework can be systematically modified to create reaction-based probes for important signaling molecules. researchgate.net
The planar structure of the acridine ring is ideally suited for intercalation between the base pairs of double-stranded DNA. mdpi.com This non-covalent interaction is a cornerstone of its application in DNA sensing and imaging. Derivatives of this compound, particularly acridine-4-carboxamides, have been extensively developed as DNA-targeting agents. nih.gov The synthesis typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a chosen amine side chain. This modular approach allows for the fine-tuning of DNA binding affinity and specificity. nih.govcore.ac.uk
Research has demonstrated that these derivatives can serve as effective tools for detecting and discriminating DNA sequences. A significant application lies in the stabilization of short oligodeoxynucleotide (ODN) probes, which are often used for detecting point mutations but suffer from low thermal stability (low melting temperatures, Tm). By attaching acridine-4-carboxamide intercalators to these short probes, the melting temperature of the DNA duplex can be significantly increased. One study found that the optimal design for stabilization involves an acridine decorated with a secondary carboxamide carrying a basic functional group attached via a two-carbon linker. researchgate.net These modified probes showed a higher affinity for GC-rich sequences and could successfully discriminate between wild-type DNA and sequences with single point mutations. researchgate.net The acridine moiety itself can act as the fluorophore, allowing for the direct visualization of hybridization events without the need for a separate fluorescent label. researchgate.net
The acridine scaffold is also a versatile platform for the development of fluorescent chemosensors for various metal ions and anions. By appending specific ion-binding moieties (ionophores) to the acridine ring, often via the 4-position, researchers have created probes that exhibit selective fluorescence responses upon complexation with target ions. nih.govresearchgate.net
For example, two novel acridine-based fluorescent chemosensors were developed for the selective detection of iron (Fe³⁺) and nickel (Ni²⁺) ions. researchgate.net These sensors were synthesized by modifying the acridine framework to include binding sites that form stable, 1:1 stoichiometric complexes with their respective target ions. The binding event modulates the photophysical properties of the acridine fluorophore, leading to a detectable signal. These probes have been successfully used to determine the presence of Fe³⁺ and Ni²⁺ ions in living cells. researchgate.net Similarly, acridone-based "tweezer-like" fluorescent probes have been designed to act as ratiometric sensors for anions such as the dihydrogen phosphate (B84403) (H₂PO₄⁻) and bisulfate (HSO₄⁻) ions, which are crucial in numerous biological processes. nih.gov
Below is a table summarizing the performance of selected acridine-based ion sensors.
| Probe Derivative Base | Target Ion | Detection Limit (μM) | Application |
| Acridine Derivative L1 | Fe³⁺ | 4.13 | Detection in living cells researchgate.net |
| Acridine Derivative L2 | Ni²⁺ | 1.52 | Detection in living cells researchgate.net |
| Acridone-Tweezer 55 | H₂PO₄⁻/HSO₄⁻ | Not Specified | Ratiometric sensing nih.gov |
Development of Chemical Tools for Investigating DNA-Protein Interactions
Beyond simply binding to DNA, acridine derivatives serve as powerful chemical tools for investigating the complex interactions between DNA and proteins. Enzymes such as topoisomerases, which manage the topological state of DNA, are essential for processes like replication and transcription. Acridine-4-carboxamides, derived from this compound, are a well-known class of topoisomerase poisons. nih.gov These compounds intercalate into the DNA double helix and stabilize the transient covalent complex formed between the topoisomerase enzyme and the DNA strand. This stabilization prevents the re-ligation of the DNA backbone, leading to the accumulation of DNA strand breaks and ultimately triggering cell death.
The compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a prominent example of an acridine-4-carboxamide that functions as a dual inhibitor of both topoisomerase I and II. nih.govacs.org By using DACA and its analogs as molecular probes, researchers can study the mechanism of topoisomerase action and investigate how protein binding to DNA is affected by the presence of an intercalator. The structure of the side chain attached to the carboxamide at the 4-position significantly influences the compound's activity and its selectivity for different topoisomerase isoforms or DNA sequences. Therefore, by systematically synthesizing a library of derivatives from the this compound precursor, it is possible to develop specific tools to probe distinct aspects of DNA-protein recognition and function.
Role as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a rich source for drug discovery. The acridine nucleus is widely recognized as such a scaffold, and this compound is a key intermediate for accessing a particularly fruitful class of therapeutic agents: the acridine-4-carboxamides. nih.govrsc.org These compounds have been extensively investigated for their potent antitumor activity, which stems primarily from their ability to function as DNA intercalators and topoisomerase inhibitors. acs.orgresearchgate.net
The synthesis of these potential drug candidates often begins with the oxidation of acridine-4-carbaldehyde to produce this compound in high yield. mdpi.comnih.gov This ester is then typically converted to a diverse library of amides. Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the acridine ring and the composition of the amide side chain are critical determinants of biological activity. For example, a series of bis(acridine-4-carboxamides), which are dimeric analogs of DACA, showed superior potency against various leukemia and carcinoma cell lines compared to their monomeric counterparts. acs.org In these dimers, small substituents like a methyl group at the 5-position of the acridine ring were found to significantly enhance cytotoxicity. acs.org
The table below presents data for selected acridine-4-carboxamide derivatives, illustrating their potential as anticancer agents.
| Compound | Structural Feature | Target Cell Line | IC₅₀ (nM) |
| bis(5-methylDACA) | Dimer with 5-Me group | Lewis Lung Carcinoma | 2 |
| bis(5-methylDACA) | Dimer with 5-Me group | Jurkat Leukemia (JLC) | 11 |
| DACA | Monomer | Not specified in source for direct comparison | Less potent than dimer acs.org |
| bis(DACA) | Unsubstituted Dimer | Jurkat Leukemia (JLC) | 27 |
Integration into Supramolecular Assemblies and Material Science Research
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. acs.org The this compound molecule is an attractive building block for supramolecular chemistry and materials science due to its distinct structural features. The planar, aromatic acridine core is ideal for promoting π-π stacking interactions, which can drive the self-assembly of molecules into ordered structures like columns or layers. researchgate.net
The carboxylate group is a versatile functional handle for introducing moieties capable of forming strong, directional hydrogen bonds. For example, by converting the ester to an amide or linking it to other recognition units like thiourea (B124793), derivatives can be synthesized that self-assemble into complex architectures. researchgate.net Researchers have designed acridine derivatives containing thiourea-binding sites to study the recognition of amino acids. These systems rely on hydrogen bonding interactions between the thiourea group on the acridine derivative and the carboxylate group of the amino acid to form a host-guest complex. researchgate.net Such molecular recognition events are fundamental to creating responsive materials and sensors. The ability to engineer these specific non-covalent interactions allows for the construction of novel soft materials, such as liquid crystals, gels, and organic frameworks, with tailored electronic and photophysical properties derived from the acridine scaffold. fluorochem.co.uk
Future Research Avenues and Emerging Trends in Methyl Acridine 4 Carboxylate Research
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of methyl acridine-4-carboxylate has been achieved through several established routes. One common method involves the oxidation of acridine-4-carbaldehyde with reagents like iodine and potassium hydroxide (B78521) in methanol (B129727), affording yields between 73% and 91%. rsc.orgrsc.org Another documented pathway starts from 2-{[2-(methoxycarbonyl)phenyl]amino}benzoic acid, which is treated with 1,1'-carbonyldiimidazole (B1668759) in tetrahydrofuran. acs.org A further approach is the direct esterification of acridine-4-carboxylic acid using methanol and a catalytic amount of sulfuric acid. nanochemres.org
While effective, these methods often rely on traditional organic solvents and reagents. Future research is increasingly focused on developing novel and more sustainable synthetic strategies. This includes the exploration of:
Green Catalysis: Investigating the use of biocatalysts or heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, to improve reaction efficiency and facilitate easier purification. researchgate.net The use of acid-functionalized multi-walled carbon nanotubes decorated with lanthanum oxide has already been shown to be an effective catalyst for synthesizing other acridine (B1665455) derivatives. nanochemres.org
Alternative Energy Sources: Employing microwave irradiation or ultrasonication to accelerate reaction times and potentially reduce energy consumption, a strategy that has proven successful in the synthesis of various acridine structures. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste. This could involve novel cyclization strategies or one-pot multi-component reactions (MCRs). researchgate.net
Eco-Friendly Solvents: Replacing conventional solvents with greener alternatives like water, supercritical fluids, or ionic liquids to reduce the environmental impact of the synthesis.
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| Acridine-4-carbaldehyde | Iodine, KOH, Methanol | Direct oxidation; Good yields (73-91%) | rsc.orgrsc.org |
| 2-{[2-(methoxycarbonyl)phenyl]amino}benzoic acid | 1,1'-Carbonyldiimidazole, THF | Cyclization approach | acs.org |
| Acridine 4-carboxylic acid | Methanol, H₂SO₄ (cat.) | Classic Fischer esterification | nanochemres.org |
| Aryl glyoxal, Ammonium acetate, Cyclic 1,3-dione | Fe₃O₄@Co/Zn-ZIFs@1-aza-18-crown-6-ether-Ni (Nanocatalyst) | Future Trend: Sustainable, multi-component synthesis of acridine core | researchgate.net |
Advanced Derivatization for Enhanced Specificity and Functionality
This compound serves as a key intermediate for the synthesis of more complex and functionally diverse molecules. A primary strategy involves converting the methyl ester into a hydrazide (acridine-4-carbohydrazide) by reacting it with hydrazine (B178648) hydrate. rsc.orgrsc.orgrsc.org This hydrazide is a versatile building block that can be further reacted with various aryl aldehydes to produce a wide range of N-acylhydrazone derivatives. rsc.orgrsc.org
These derivatization efforts have yielded compounds with significant potential as anticancer agents. nih.gov Future research in this area will focus on creating derivatives with even greater biological specificity and novel functionalities. Key trends include:
Target-Oriented Design: Synthesizing derivatives with substituents specifically designed to interact with particular biological targets, such as specific enzymes (e.g., topoisomerase I/II) or receptor sites on cancer cells. rsc.orgnih.gov
Physicochemical Property Optimization: Modifying the acridine-4-carboxylate core to improve pharmacological properties like solubility, cell permeability, and metabolic stability. rsc.org
Conjugate Chemistry: Linking the acridine moiety to other bioactive molecules, such as peptides, antibodies, or other small-molecule drugs, to create hybrid compounds with dual or synergistic modes of action.
| Intermediate | Reaction | Resulting Derivative Class | Investigated Functionality | Reference |
|---|---|---|---|---|
| Acridine-4-carbohydrazide | Condensation with aryl aldehydes | N-Acylhydrazones | Anticancer, DNA/HSA binding | rsc.orgrsc.org |
| Acridine-4-carboxylate | Amidation with substituted phenylhydrazines | Phenylhydrazinocarbonylmethyl acridine-4-carboxylates | Antitumor activity | nih.gov |
Multi-modal Chemical Probes and Diagnostic Tools
The inherent fluorescence of the acridine ring system makes its derivatives, including those from this compound, excellent candidates for the development of chemical sensors and biological probes. acs.org Research has already demonstrated their use in detecting metal ions like Pd(2+) and anions like hypochlorite (B82951) (ClO⁻) through fluorescence enhancement or quenching mechanisms. nih.govnih.gov The ability of these compounds to intercalate with DNA also provides a mechanism for nucleic acid labeling. rsc.orgresearchgate.net
The next wave of innovation will likely involve the creation of multi-modal probes. This emerging field aims to combine multiple detection or imaging capabilities into a single molecular agent. Future research will explore:
Fluorescence and MRI: Integrating the fluorescent acridine core with paramagnetic moieties (e.g., Gd³⁺ complexes) or nanoparticles (e.g., manganese dioxide) to create agents detectable by both fluorescence microscopy and Magnetic Resonance Imaging (MRI). nih.gov
Theranostics: Developing compounds that not only detect and image biological targets (diagnostics) but also exert a therapeutic effect. For example, a fluorescent acridine derivative could be designed to localize in a tumor for imaging purposes and simultaneously deliver a cytotoxic payload upon light activation (photodynamic therapy).
Targeted Imaging: Functionalizing acridine probes with ligands that bind to specific biomarkers on cell surfaces, enabling the targeted imaging of diseased tissues with high selectivity.
Integration with Nanotechnology and Advanced Material Development
The fusion of acridine chemistry with materials science and nanotechnology is a rapidly expanding frontier. The unique electronic and photophysical properties of the acridine scaffold make it an attractive building block for a new generation of functional materials.
Nanotechnology Integration:
Functionalized Nanoparticles: Acridine derivatives are being used to functionalize various nanoparticles. Gold nanoparticles functionalized with Acridine Orange derivatives have been studied for their interaction with DNA. rsc.org Magnetic-fluorescent nanoparticles, created by conjugating Acridine Orange to magnetic nanoparticles, serve as dual-mode agents for nucleus labeling and DNA separation. nih.gov
Quantum Dot Conjugates: Conjugates of ultrasmall quantum dots and acridine derivatives are being explored as advanced nanoprobes for intracellular investigations, combining the bright, stable fluorescence of quantum dots with the targeting capabilities of acridines. mdpi.com
Drug Delivery and Radiosensitization: Mesoporous manganese dioxide nanoparticles have been loaded with Acridine Orange to act as composite radiosensitizers. These nanoparticles can generate oxygen within tumors to overcome hypoxia and simultaneously release the acridine-based drug to enhance radiotherapy. nih.gov
Advanced Material Development:
Organic Frameworks: Acridine and acridone (B373769) structures are being incorporated as linkers in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgacs.orgnih.gov These materials exhibit novel properties for applications such as photocatalysis, photodetectors, white LEDs, and antibacterial therapy. rsc.orgrsc.orgnih.govresearchgate.net An acridine-based COF has shown broad-spectrum light absorption, making it a highly effective photosensitizer for antibacterial photodynamic therapy. nih.gov
Organic Electronics: Asymmetrically substituted spirobi[acridine] derivatives have been synthesized and demonstrated as highly effective hole-transporting materials (HTMs) in perovskite solar cells, showing superior stability compared to current standards. nih.gov
Advanced Catalysts: Acridine-based pincer ligands are used to create robust ruthenium catalysts for challenging chemical transformations, including reversible hydrogen storage in ethylene (B1197577) glycol and the oxidation of carbon-halogen bonds using water as the oxidant. acs.orgacs.org
| Platform | Specific Example | Emerging Application | Reference |
|---|---|---|---|
| Nanoparticles | Acridine Orange on mesoporous MnO₂ | Enhanced Radiotherapy (Theranostics) | nih.gov |
| Quantum Dots | QD-Acridine Conjugates | Intracellular Nanoprobes | mdpi.com |
| Organic Frameworks | Acridine-based MOFs and COFs | Photodetectors, LEDs, Photocatalysis | rsc.orgacs.orgnih.gov |
| Energy Materials | Spirobi[acridine] derivatives | Hole-Transporting Materials for Solar Cells | nih.gov |
| Catalysis | Acridine-based Ru-Pincer Complexes | Hydrogen Storage, Green Oxidation | acs.orgacs.org |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches
A thorough understanding of how this compound derivatives function at a molecular level is crucial for rational design and optimization. Current research already employs a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) to elucidate the structure, configuration, and conformation of these molecules. rsc.orgrsc.org Fluorescence quenching studies are also used to probe their binding interactions with biomolecules like human serum albumin (HSA) and DNA. rsc.orgrsc.org
Future investigations will delve deeper by integrating more sophisticated techniques:
Advanced Spectroscopy: Utilizing time-resolved fluorescence spectroscopy to study the excited-state dynamics of acridine probes, and synchronous fluorescence spectroscopy to gain a more detailed understanding of their interactions within complex biological environments. rsc.org
Computational Chemistry: Employing high-level computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to model the interactions between acridine derivatives and their biological targets. nih.gov These simulations can predict binding affinities, elucidate binding modes, and explain structure-activity relationships observed experimentally. rsc.org For instance, MD simulations have been used to show how an acridine-based COF interacts with bacteria, facilitating the migration of reactive oxygen species to improve antimicrobial performance. nih.gov
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to obtain high-resolution structures of acridine derivatives bound to their target proteins or DNA sequences, providing definitive proof of their mechanism of action.
By combining these advanced analytical and computational tools, researchers can build a comprehensive picture of the molecular mechanisms that underpin the activity of this compound derivatives, paving the way for the design of next-generation compounds with unparalleled precision and efficacy.
Q & A
Q. What are the established synthetic routes for Methyl Acridine-4-carboxylate, and how can researchers optimize yield and purity?
this compound is typically synthesized via condensation reactions between acridine derivatives and activated carboxylate esters. A common approach involves reacting 4-carboxyacridine with methyl chloride in the presence of a dehydrating agent like thionyl chloride. To optimize yield, control reaction temperature (e.g., 60–80°C) and stoichiometric ratios, and use anhydrous conditions to minimize hydrolysis byproducts. Purification via recrystallization (e.g., using DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Characterization via -NMR and LC-MS confirms structural integrity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : - and -NMR identify proton and carbon environments, while UV-Vis spectroscopy confirms π-π* transitions typical of acridine systems.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute conformation verification, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal noise .
Q. How can researchers assess the stability of this compound under varying pH and solvent conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) and solvents (aqueous, DMSO, ethanol). Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours). Use Arrhenius modeling to predict shelf-life under storage conditions. For light-sensitive studies, employ amber vials and UV-vis spectroscopy to track photodegradation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound derivatives?
- Systematic Variability Analysis : Compare experimental protocols across studies (e.g., cell lines, assay conditions, compound concentrations).
- Dose-Response Curves : Generate EC/IC values under standardized conditions (e.g., MTT assays in triplicate).
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers and reconcile discrepancies. Cross-validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein markers) .
Q. What strategies are recommended for integrating this compound into multicomponent reaction systems without side-product interference?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) or organocatalysts to enhance regioselectivity.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict reactive sites and optimize reaction pathways. Validate with LC-MS/MS to confirm product identity .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Solvent Optimization : Screen solvent mixtures (e.g., DCM/hexane, methanol/water) using vapor diffusion or slow evaporation.
- Temperature Gradients : Test crystallization at 4°C, room temperature, and 37°C.
- Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation. For stubborn cases, consider microseeding or high-throughput robotic platforms .
Q. What methodologies are critical for evaluating the photophysical properties of this compound in optoelectronic applications?
- Fluorescence Quantum Yield : Measure using an integrating sphere with a reference standard (e.g., quinine sulfate).
- Time-Resolved Spectroscopy : Use femtosecond laser systems to track excited-state dynamics.
- Electrochemical Analysis : Perform cyclic voltammetry to determine HOMO/LUMO levels and bandgap alignment. Correlate with DFT-computed electronic structures .
Methodological Guidance for Data Analysis
Q. How should researchers statistically validate reproducibility in this compound-based assays?
- Power Analysis : Determine sample size requirements (e.g., n ≥ 3) to ensure statistical significance (α = 0.05).
- Blind Experiments : Assign compound batches randomly to eliminate bias.
- Interlab Comparisons : Collaborate with external labs to replicate key findings. Use Cohen’s kappa coefficient to assess inter-rater reliability in qualitative studies .
Q. What are best practices for handling and interpreting conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
- Artifact Identification : Check for solvent peaks, residual water, or paramagnetic impurities in NMR. For X-ray data, verify twinning or disorder using R-factor analysis.
- Complementary Techniques : Resolve ambiguities with 2D NMR (COSY, NOESY) or alternative crystallization conditions. Cross-reference with IR and Raman spectra .
Q. How can researchers adapt this compound synthesis for scalable green chemistry protocols?
- Solvent Substitution : Replace DMF or DCM with biodegradable solvents (e.g., cyclopentyl methyl ether).
- Catalytic Efficiency : Optimize catalyst loading (e.g., ≤1 mol%) to minimize waste.
- Microwave-Assisted Synthesis : Reduce reaction time and energy use. Validate green metrics (e.g., E-factor, atom economy) against traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
